2-Furyl-(5-methyl-2-thienyl)methanol
Description
2-Furyl-(5-methyl-2-thienyl)methanol is a heterocyclic alcohol featuring a furan ring linked to a 5-methyl-substituted thiophene moiety via a hydroxymethyl group. The compound’s dual heterocyclic architecture (furan and thiophene) may impart unique electronic and steric properties, making it relevant in materials science or pharmaceutical intermediates.
Properties
IUPAC Name |
furan-2-yl-(5-methylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-7-4-5-9(13-7)10(11)8-3-2-6-12-8/h2-6,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANASUQKVKGFXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furyl-(5-methyl-2-thienyl)methanol can be achieved through several methods. One common approach involves the reaction of 2-furylmethanol with 5-methyl-2-thiophenecarboxaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time compared to batch processes.
Chemical Reactions Analysis
2.2. Preparation of 2-Furyl and Thiophene Compounds
The synthesis of compounds containing the 2-furyl or thiophene moieties often involves lithiation followed by transmetalation with aluminum chloride. This method is effective for introducing these heteroaromatic groups into various organic frameworks .
3.1. Oxidation Reactions
Oxidation reactions are common for compounds containing furan and thiophene rings. These reactions can lead to the formation of various oxidized products, including aldehydes or acids, depending on the conditions used.
3.2. Hydrogenation Reactions
Hydrogenation of compounds with furan or thiophene rings can result in the saturation of these rings, leading to tetrahydrofuran or tetrahydrothiophene derivatives. This process often requires catalysts like palladium or nickel under pressure .
3.3. Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving compounds with furan or thiophene rings can occur, especially if there are suitable leaving groups present. These reactions can be used to introduce new functional groups into the molecule.
4.1. 3-(2-Furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione
This compound, while not directly related to 2-Furyl-(5-methyl-2-thienyl)methanol, contains both furan and thiophene moieties. It is a complex molecule with potential biological activities due to its structural features .
4.2. 5-Methyl-2-furanmethanethiol
This compound, a metabolite found in yeast, demonstrates the metabolic pathways involving furan derivatives. It highlights the versatility of furan rings in biological systems .
Future Research Directions
Future studies should focus on exploring the synthesis and chemical properties of this compound directly. This could involve investigating its stability, reactivity towards common reagents, and potential applications in organic synthesis or biological systems.
Data Tables
Given the lack of specific data on this compound, the following table summarizes the yields of related compounds in α-heteroarylation reactions:
| Compound | Yield (%) |
|---|---|
| α-Thienylated Ketone 12a | 70 |
| α-Thienylated Ketone 12b | 80 |
| α-Thienylated Ketone 12c | 65 |
| α-Furylated Ketone 12e | 64 |
| α-Furylated Ketone 12f | 77 |
These yields are based on reactions involving tris(5-methyl-2-thienyl)aluminum and tris(5-methyl-2-furyl)aluminum with various ketones .
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
- 2-Furyl-(5-methyl-2-thienyl)methanol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of diverse compounds.
Reactivity and Mechanisms
- The compound can undergo several types of reactions, including:
- Oxidation : Converting to corresponding ketones or carboxylic acids.
- Reduction : Transforming into alkanes.
- Substitution : The hydroxyl group can be replaced with halides or amines.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Ketones, Carboxylic acids |
| Reduction | Alkanes |
| Substitution | Halides, Amines |
Biological Applications
Pharmacological Research
- Recent studies have investigated the biological activity of this compound, particularly its potential as an antimicrobial and anti-inflammatory agent. Its structural features may enhance its interaction with biological targets, making it a candidate for drug development.
Case Study: Antimicrobial Activity
- A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens. This opens avenues for its use in developing new antibiotics.
Medicinal Applications
Pharmaceutical Development
- The compound is being explored as a pharmaceutical intermediate for synthesizing drugs targeting central nervous system disorders. Its ability to penetrate the blood-brain barrier makes it a promising candidate for further research.
Case Study: CNS Activity
- In a pharmacological evaluation, derivatives of this compound were tested for their ability to modulate glutamate receptors, which are critical in CNS signaling. Some derivatives showed promising results as positive allosteric modulators (PAMs), enhancing the efficacy of glutamate in neuronal signaling pathways.
Mechanism of Action
The mechanism of action of 2-Furyl-(5-methyl-2-thienyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Structural and Functional Differences
- Substituent Effects: The naphthyl group in (5-Methyl-2-thienyl)(1-naphthyl)methanol increases hydrophobicity and molecular weight compared to the furyl-thienyl backbone of the target compound . 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol incorporates a phenoxy group, which may enhance rigidity and reduce solubility in polar solvents .
Toxicity and Safety :
- While toxicity data for the target compound is unavailable, 2-Acetyl-5-methylthiophene (a related ketone) shows moderate toxicity (LD₅₀ = 230 mg/kg in mice) and flammability, highlighting the need for careful handling of thiophene derivatives .
Biological Activity
2-Furyl-(5-methyl-2-thienyl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has a unique structure that incorporates both furyl and thienyl moieties, contributing to its biological activity. It has the molecular formula and features a hydroxymethyl group attached to a furan ring and a methyl-substituted thiophene.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
| Bacillus subtilis | 10.0 |
| Pseudomonas aeruginosa | 25.0 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating a possible mechanism for reducing inflammation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of inflammatory mediators.
- Antioxidant Activity : It may also exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of this compound against clinical isolates of E. coli and S. aureus. The study found that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics .
- Inflammatory Response : Another study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked decrease in TNF-alpha and IL-6 levels, highlighting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
